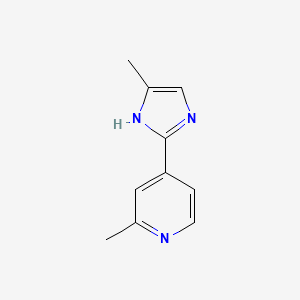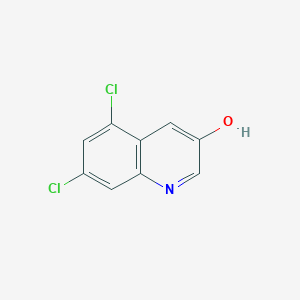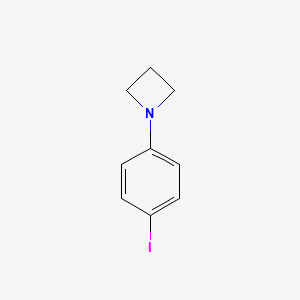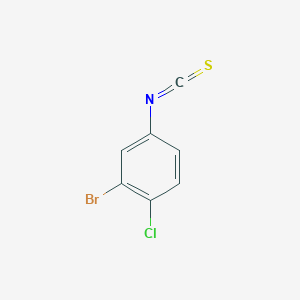![molecular formula C12H15NO3Si B13685611 [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 2-methoxy-5-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methoxy-5-nitroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction mixture is heated to a temperature range of 50-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through desilylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for desilylation.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.
Substitution: Formation of ethynyl derivatives with various functional groups.
Applications De Recherche Scientifique
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the nitro group can be reduced to an amino group, which can further participate in nucleophilic substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive ethynyl moiety.
Comparaison Avec Des Composés Similaires
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.
2-Methoxy-5-nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilane: Contains a silicon-hydrogen bond instead of an ethynyl group, leading to different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C12H15NO3Si |
|---|---|
Poids moléculaire |
249.34 g/mol |
Nom IUPAC |
2-(2-methoxy-5-nitrophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15NO3Si/c1-16-12-6-5-11(13(14)15)9-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
SVAXMBLZFNALGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)


![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)

![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
